2-methoxy-4-(3-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol
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Overview
Description
2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is a complex organic compound that features a combination of methoxy, phenyl, pyrazole, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-3-methoxyphenol in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with 2-chloropyridine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant.
Uniqueness
2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is unique due to its combination of methoxy, phenyl, pyrazole, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C24H19N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-methoxy-4-[3-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C24H19N5O2/c1-31-20-13-17(10-11-19(20)30)23-24(29-12-6-5-9-21(29)27-23)25-14-18-15-26-28-22(18)16-7-3-2-4-8-16/h2-15,30H,1H3,(H,26,28)/b25-14+ |
InChI Key |
VMDKSSAVTNXHFI-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(NN=C4)C5=CC=CC=C5)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(NN=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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